Product packaging for 4-phenyl-1H-pyrazol-3-ol(Cat. No.:CAS No. 145092-18-8)

4-phenyl-1H-pyrazol-3-ol

Cat. No.: B3187261
CAS No.: 145092-18-8
M. Wt: 160.17 g/mol
InChI Key: UMXPWADOHPVTDD-UHFFFAOYSA-N
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Description

Significance of Pyrazolones and Pyrazoles in Contemporary Chemical Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, and their oxidized counterparts, pyrazolones, are privileged structures in medicinal chemistry. researchgate.netnih.govorientjchem.org Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties. nih.govnih.govresearchgate.nettaylorandfrancis.comijpsr.com This broad range of biological effects has made them a focal point for the development of new therapeutic agents. nih.govresearchgate.net Beyond pharmaceuticals, pyrazole (B372694) derivatives are also utilized in agrochemicals and as dyes. researchgate.netnih.govglobalresearchonline.net The interest in pyrazole-based compounds continues to grow, with ongoing research into their synthesis and potential applications. researchgate.netajrconline.org

The pyrazolone (B3327878) motif, in particular, is a critical component of various drugs. nih.govnih.gov Since the synthesis of antipyrine (B355649) in 1883, numerous pyrazolone analogs have been developed, exhibiting a range of medicinal properties. nih.gov The versatility of the pyrazolone core allows for the synthesis of a wide array of derivatives with diverse biological targets. researchgate.net

Unique Structural Attributes of 4-Phenyl-1H-Pyrazol-3-ol

The structure of this compound is characterized by a pyrazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position. This arrangement gives rise to interesting chemical properties, including the potential for tautomerism, where the compound can exist in equilibrium between the pyrazol-3-ol form and its corresponding pyrazolin-5-one form. wikipedia.orgchemhelpasap.com The presence of the phenyl ring and the hydroxyl group provides sites for further functionalization, allowing for the creation of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈N₂O chemsynthesis.com
Molecular Weight160.175 g/mol chemsynthesis.com
IUPAC NameThis compound

This table presents key physicochemical properties of the compound.

Historical Context of Pyrazolone Synthesis and Early Investigations

The history of pyrazolone synthesis dates back to 1883 with Ludwig Knorr's discovery of the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to produce a pyrazolone. wikipedia.orgchemhelpasap.com This reaction, now known as the Knorr pyrazole synthesis, became a foundational method for accessing this class of compounds. chemhelpasap.comname-reaction.comjk-sci.com The Knorr synthesis and its variations, which often involve the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, are known for their high reactivity and tendency to produce stable aromatic products in good yields. chemhelpasap.comname-reaction.com Early investigations into pyrazolones were spurred by the discovery of the analgesic and antipyretic properties of antipyrine, the first synthetic drug in this class. nih.govwikipedia.org

Overview of Research Trajectories for Hydroxylated Pyrazole Scaffolds

Current research on hydroxylated pyrazole scaffolds, such as this compound, is multifaceted. One significant area of investigation is the exploration of their potential as versatile synthons for the preparation of more complex, functionally substituted pyrazole derivatives. mdpi.com For example, 1-phenyl-1H-pyrazol-3-ol has been utilized in palladium-catalyzed cross-coupling reactions to create a variety of new compounds. mdpi.com

Furthermore, the synthesis of novel derivatives continues to be a major focus. Researchers are developing new and efficient synthetic methods, including one-pot multicomponent reactions, to generate libraries of hydroxylated pyrazole derivatives. nih.govtandfonline.com These derivatives are then screened for a wide range of biological activities, with the aim of identifying new lead compounds for drug discovery. ajrconline.org Studies have also investigated the synthesis and potential applications of related structures, such as 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, for their antioxidant and anticancer activities. nih.govrsc.org The fragmentation patterns of pyrazole derivatives are also being studied to aid in their characterization. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3187261 4-phenyl-1H-pyrazol-3-ol CAS No. 145092-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145092-18-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)

InChI Key

UMXPWADOHPVTDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNNC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CNNC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Phenyl 1h Pyrazol 3 Ol

Established Synthetic Routes to the 4-Phenyl-1H-Pyrazol-3-ol Core

The construction of the pyrazole (B372694) ring is a well-established field in organic synthesis, with several reliable methods for accessing the this compound framework. These routes typically involve the cyclization of acyclic precursors that contain the requisite carbon and nitrogen atoms.

One of the most fundamental and widely used methods for synthesizing pyrazole cores is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent, such as an acetylenic or vinyl ketone. rsc.org The reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) to form 3-methyl-1-phenyl-5-pyrazolone is a classic example of this approach. mdpi.comresearchgate.net A similar strategy can be employed for the synthesis of this compound, typically starting with a β-ketoester that bears a phenyl group at the α-position.

The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. beilstein-journals.org This method is highly versatile, allowing for a range of substituents on both the hydrazine and the dicarbonyl component. researchwithrowan.com The reaction conditions are generally mild, and various catalysts can be employed to improve yields and reaction times. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Component Carbonyl Component Product Type Reference
Phenylhydrazine Ethyl Acetoacetate 3-Methyl-1-phenyl-pyrazol-5-ol mdpi.com
Hydrazine Hydrate 1,2-Allenic Ketones 3,5-Disubstituted Pyrazole rsc.org

An alternative route to the aromatic pyrazol-3-ol ring involves the synthesis of a saturated or partially saturated precursor, such as a pyrazolidin-3-one (B1205042) or pyrazoline, followed by an oxidation step. The initial cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds often yields pyrazoline intermediates. beilstein-journals.org These non-aromatic heterocycles can then be readily oxidized to the corresponding pyrazole. organic-chemistry.org

This two-step process can sometimes be performed as a one-pot synthesis where the pyrazoline intermediate is formed and subsequently oxidized in situ. organic-chemistry.org Common oxidizing agents include bromine or simply heating in a solvent like DMSO under an oxygen atmosphere. This method provides a pathway to pyrazoles from a different class of starting materials compared to the direct condensation with 1,3-dicarbonyls. organic-chemistry.org

The Vilsmeier-Haack reaction provides a powerful method for the synthesis of functionalized pyrazoles from hydrazone or semicarbazone precursors. For instance, acetophenone (B1666503) can be converted to its corresponding semicarbazone, which then serves as the substrate for cyclization. chim.it Treatment of the semicarbazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) induces an intramolecular cyclization to form a pyrazole ring with a formyl group at the C-4 position. semanticscholar.org

This reaction is particularly useful for producing 4-formylpyrazoles, which are versatile intermediates for further derivatization. semanticscholar.orgresearchgate.net The resulting 1-phenyl-3-substituted-pyrazole-4-carbaldehyde can then be chemically modified to yield the desired this compound. This approach has been successfully applied to the synthesis of various pyrazole derivatives, including those fused to steroidal frameworks. researchgate.net

Advanced Synthetic Strategies for Functionalization

Once the this compound core is synthesized, its chemical utility is expanded through various functionalization reactions. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for modifying the pyrazole scaffold with high precision and efficiency. researchgate.netbohrium.com

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have been extensively applied to pyrazole derivatives, enabling the introduction of a wide array of substituents onto the heterocyclic ring. nih.gov To be reactive in these transformations, the pyrazole core is typically first converted into a halide or triflate derivative. ktu.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid) with a halide or triflate. It is widely used to introduce aryl or heteroaryl substituents onto the pyrazole ring. organic-chemistry.org For example, 4-bromopyrazole derivatives can be coupled with various arylboronic acids to yield 4-arylpyrazoles. nih.gov The reaction is known for its mild conditions and tolerance of numerous functional groups. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org This method has been applied to halopyrazoles to introduce alkynyl moieties, which are valuable handles for further transformations or as components in conjugated materials. tandfonline.commdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. acs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups onto the pyrazole core. For example, 4-bromopyrazoles can react with alkenes like acrolein diethyl acetal (B89532) in the presence of a palladium catalyst to produce 4-alkenylpyrazoles. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

Reaction Name Coupling Partners Catalyst System (Typical) Introduced Group Reference
Suzuki-Miyaura Pyrazole-X (X=Br, I, OTf) + R-B(OH)₂ Pd(PPh₃)₄, Base Aryl, Heteroaryl nih.gov
Sonogashira Pyrazole-X (X=Br, I) + Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base Alkynyl tandfonline.com

A powerful strategy for introducing a wide variety of functional groups at a specific position on an aromatic ring is through halogen-metal exchange. This method is particularly effective for the C-4 position of the pyrazole ring. mdpi.com

The process begins with the regioselective introduction of a halogen, typically bromine, at the C-4 position of the 1-phenyl-1H-pyrazol-3-ol core. ktu.edu The hydroxyl group at C-3 is often protected, for instance as a benzyl (B1604629) or methyl ether, to prevent interference in subsequent steps. mdpi.com The resulting 4-bromo-pyrazole is then treated with a strong organometallic base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This treatment induces a rapid halogen-metal exchange, replacing the bromine atom with lithium and generating a highly reactive 4-lithiopyrazole intermediate. ktu.edu

This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the C-4 position. This two-step sequence provides a versatile route to C-4 functionalized pyrazoles that are not readily accessible through other methods. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more environmentally benign and efficient protocols. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient conditions.

Several green methods have been reported for the synthesis of pyrazole derivatives:

Alternative Solvents: Poly(ethylene glycol) (PEG-400) has been utilized as an efficient and green alternative reaction medium for the Claisen-Schmidt condensation to produce pyrazole-based chalcones. healthcare-bulletin.co.uk Another eco-friendly approach involves the use of magnetized distilled water (MDW) as a solvent for the catalyst-free, multicomponent synthesis of bis-pyrazolone derivatives at 80°C, achieving high to excellent yields (85-95%). scielo.org.za The use of water as a solvent is a significant focus in the green synthesis of pyrazoles. thieme-connect.com

Organocatalysis and Solvent-Free Methods: L-proline has been employed as a catalyst for the synthesis of pyrazolone derivatives. One method involves stirring the reactants in ethanol (B145695) with L-proline at room temperature. tsijournals.com An even greener alternative is a solvent-free approach where the reactants and L-proline are simply ground together for a short period to afford the final products. tsijournals.com

These methods offer significant advantages by minimizing the use of volatile organic compounds, simplifying workup procedures, and often avoiding the need for hazardous catalysts. scielo.org.za

Synthesis of Chiral Derivatives and Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral pyrazole derivatives is of great interest, particularly for applications in medicinal chemistry where stereochemistry can be critical for biological activity. The creation of stereogenic centers, especially quaternary ones, on the pyrazole scaffold presents a significant synthetic challenge.

An effective approach to access enantioenriched pyrazole derivatives is through organocatalyzed asymmetric Mannich reactions. Research has shown that a quinine-derived squaramide can catalyze the reaction between pyrazolinone ketimines and 1,3-dicarbonyl compounds. nih.gov This reaction creates a C-4 quaternary stereocenter, yielding chiral β-amino ketone-pyrazolones. The methodology provides the desired products in excellent yields with generally good enantioselectivities. nih.gov

Table 4: Enantioselective Squaramide-Catalyzed Mannich Reaction

β-Diketone Product Yield (%) Enantiomeric Ratio (er)
Pentane-2,4-dione tert-Butyl (S)-(4-(2,4-dioxopentan-3-yl)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate 71 93:7
Heptane-3,5-dione tert-Butyl (S)-(4-(3,5-dioxoheptan-4-yl)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate 66 89:11
1,3-Diphenylpropane-1,3-dione tert-Butyl (S)-(4-(1,3-dioxo-1,3-diphenylpropan-2-yl)-5-oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate 46 93:7

Data from a study on asymmetric catalysis. nih.gov

This enantioselective methodology provides a valuable route to chiral building blocks containing the pyrazole core, expanding the scope of accessible molecular structures for further investigation.

Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 1h Pyrazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-phenyl-1H-pyrazol-3-ol, providing detailed insights into its atomic connectivity and tautomeric form in solution.

The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule. In nonpolar solvents like CDCl₃, studies on analogous N-substituted pyrazolones indicate that the compound predominantly exists as a 1H-pyrazol-3-ol tautomer, often forming dimers. researchgate.netresearchgate.net The proton NMR spectrum displays characteristic signals for the phenyl and pyrazole (B372694) ring protons. The phenyl protons typically appear as a multiplet in the aromatic region, while the C5-H of the pyrazole ring presents as a distinct singlet. The chemical shifts of the N-H and O-H protons are often broad and their positions are dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data, with signals corresponding to each unique carbon atom in the molecule. The carbon attached to the hydroxyl group (C3) is significantly deshielded and appears far downfield.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts Note: Data is compiled from spectroscopic analysis of closely related pyrazole derivatives and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
Phenyl C-1'-~139.7Quaternary carbon
Phenyl C-2',6'~7.56 (m)~129.4Ortho protons
Phenyl C-3',5'~7.42 (m)~125.8Meta protons
Phenyl C-4'~7.23 (m)~127.8Para proton
Pyrazole C3-~161.2Quaternary, attached to OH
Pyrazole C4-~105.0 (est.)Quaternary, attached to Phenyl
Pyrazole C5~7.78 (s)~127.8CH
Pyrazole N1-HVariable (br s)-Exchangeable proton
Pyrazole C3-OHVariable (br s)-Exchangeable proton

Data referenced from analogous structures. researchgate.net

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen environments and is particularly useful for studying tautomeric equilibria in azoles. acs.orgresearchgate.net For this compound, ¹⁵N NMR data can definitively distinguish between the possible tautomers by analyzing the chemical shifts of the two nitrogen atoms in the pyrazole ring. researchgate.net In the dominant 1H-pyrazol-3-ol form, two distinct nitrogen signals are observed. The N1 atom, which is protonated (a pyrrole-type nitrogen), resonates at a different frequency than the sp²-hybridized, unprotonated N2 atom (a pyridine-type nitrogen). researchgate.netpsu.edu Studies comparing solid-state and solution spectra reveal that differences in chemical shifts are often attributable to intermolecular hydrogen bonding in the solid state. psu.edu

Interactive Table: Typical ¹⁵N NMR Chemical Shifts

Atom Position¹⁵N Chemical Shift (δ, ppm)Remarks
N-1~-188Pyrrole-type, NH
N-2~-120Pyridine-type, -N=

Chemical shifts are relative to nitromethane (B149229) and are based on data for analogous structures. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would link the C5-H proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. Key expected correlations include the C5-H proton showing a cross-peak to the C3 and C4 quaternary carbons, and the ortho-protons of the phenyl ring (H-2', H-6') correlating to the pyrazole C4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It can be used to confirm the stereochemistry and conformation by observing through-space correlations, for example, between the phenyl and pyrazole ring protons.

H2BC (Heteronuclear 2-Bond Correlation): This specialized experiment can help to specifically identify two-bond C-H correlations, which can sometimes be difficult to distinguish from three-bond correlations in HMBC spectra.

While detailed 2D NMR data for this specific molecule are not extensively published, these standard techniques are routinely applied to confirm the structures of pyrazole derivatives. nih.gov

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3400–3000 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. Aromatic C-H stretching appears just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1500 cm⁻¹ contains characteristic stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings. researchgate.netnih.gov

Interactive Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3400 - 3000 (broad)O-H and N-HStretching
3100 - 3000Aromatic C-HStretching
~1600C=N, C=CRing Stretching
~1500Aromatic C=CRing Stretching

Data compiled from spectra of analogous pyrazole structures. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can offer clues about the structure through fragmentation analysis. For this compound (C₉H₈N₂O), the expected exact molecular weight is approximately 160.18 g/mol . chemsynthesis.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 160, confirming the molecular formula.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, extensive studies on closely related analogs, such as 1-(4-chlorophenyl)-1H-pyrazol-3-ol, reveal consistent structural motifs. nih.gov

These studies show that pyrazol-3-ols crystallize in the hydroxy-tautomeric form. researchgate.net A predominant feature is the formation of centrosymmetric dimers through pairs of strong O—H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of a neighboring molecule. nih.gov This interaction typically results in a characteristic R²₂(8) ring motif in the crystal lattice. nih.govnih.gov Other weaker interactions, such as N-H···O, C-H···O, and C-H···π interactions, further stabilize the three-dimensional crystal packing. imedpub.comimedpub.com The pyrazole ring is generally planar, while the phenyl ring is twisted at a significant dihedral angle relative to the pyrazole plane. nih.govnih.gov

Interactive Table: Representative Crystallographic Data for an Analogous Pyrazol-3-ol

ParameterValue (for 1-(4-chlorophenyl)-1H-pyrazol-3-ol)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6461 (19)
b (Å)13.833 (3)
c (Å)6.5045 (13)
β (°)94.33 (3)
Dihedral Angle (Phenyl-Pyrazole)11.0 (2)°
Key Hydrogen BondO—H···N

Data from the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol. nih.gov

Photoelectron Spectroscopy for Electronic Structure (if applicable in literature)

Photoelectron spectroscopy (PES) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. However, a review of the available scientific literature from the provided search results indicates that specific studies employing PES for the detailed electronic structure analysis of this compound have not been reported. While the electronic properties of pyrazole derivatives are of interest, particularly in fields like materials science and medicinal chemistry, dedicated PES studies on this specific compound are not readily found. nih.gov

Tautomerism and Isomerism in 4 Phenyl 1h Pyrazol 3 Ol Systems

Prototropic Tautomerism: 1H-Pyrazol-3-ol vs. 1,2-Dihydro-3H-pyrazol-3-one Forms

The core of 4-phenyl-1H-pyrazol-3-ol's chemistry lies in the dynamic equilibrium between two primary prototropic tautomers: the aromatic 1H-pyrazol-3-ol form (the "enol" or "OH-form") and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one form (the "keto" or "NH-form"). This equilibrium is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of substituents on the pyrazole (B372694) ring. nih.govclockss.org

While specific studies on this compound are limited, extensive research on the closely related 1-phenyl-1H-pyrazol-3-ol provides significant insights into this tautomeric relationship. nih.govresearchgate.netnih.gov Investigations have shown that the 1H-pyrazol-3-ol form is often the predominant tautomer in both solution and the solid state. nih.govresearchgate.net

Experimental Determination of Tautomeric Equilibria in Solution (e.g., NMR Solvent Effects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution. By analyzing the chemical shifts of key protons and carbons, and comparing them to "fixed" derivatives (where the mobile proton is replaced by a group like methyl), the dominant tautomeric form can be identified. nih.govmdpi.com

Studies on 1-phenyl-1H-pyrazol-3-ol have demonstrated the profound effect of the solvent on the tautomeric equilibrium. In nonpolar solvents like CDCl₃ and C₆D₆, this compound exists predominantly as the 1H-pyrazol-3-ol tautomer, often forming dimers. nih.govresearchgate.netnih.gov In contrast, in a polar aprotic solvent like DMSO-d₆, while the 1H-pyrazol-3-ol form still prevails, it tends to exist as monomers due to the disruption of intermolecular hydrogen bonds by the solvent. nih.govresearchgate.netmdpi.com

The choice of solvent can also influence the rate of proton exchange between the tautomers. In some cases, the exchange is rapid on the NMR timescale, resulting in averaged signals. Lowering the temperature can slow down this exchange, allowing for the observation of distinct signals for each tautomer. fu-berlin.de

Table 1: Solvent Effects on the Predominant Tautomeric Form of Phenyl-Substituted Pyrazol-3-ols (by analogy)

SolventPolarityPredominant TautomerAggregation State
Chloroform-d (CDCl₃)Nonpolar1H-Pyrazol-3-olDimer
Benzene-d₆ (C₆D₆)Nonpolar1H-Pyrazol-3-olDimer
Dimethyl sulfoxide-d₆ (DMSO-d₆)Polar Aprotic1H-Pyrazol-3-olMonomer

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyrazole ring can significantly influence the position of the tautomeric equilibrium. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer over the other. nih.govresearchgate.net

For pyrazole systems in general, it has been observed that:

Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom further from the substituent. researchgate.net

Electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom closer to the substituent. researchgate.net

In the case of this compound, the phenyl group at the C4 position will exert an electronic influence. While specific data for this exact isomer is scarce, studies on other substituted pyrazoles suggest that the phenyl group's electronic character, whether it acts as a net donor or acceptor in the context of the pyrazole ring, will play a role in the tautomeric preference. fu-berlin.de Furthermore, substituents on the phenyl ring itself would further modulate this effect.

Solid-State Tautomeric Forms and Hydrogen Bonding Networks

In the solid state, the tautomeric form of a molecule is "frozen," and its structure can be definitively determined using techniques like X-ray crystallography. For 1-phenyl-1H-pyrazol-3-ol, X-ray analysis has confirmed that it exists exclusively as the 1H-pyrazol-3-ol tautomer in the crystalline state. nih.govresearchgate.net

A key feature of the solid-state structure of these compounds is the formation of extensive hydrogen bonding networks. In the case of 1-phenyl-1H-pyrazol-3-ol, the molecules form dimeric units through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N2) of a neighboring molecule. nih.govresearchgate.net These hydrogen bonds are a crucial factor in stabilizing the 1H-pyrazol-3-ol tautomer in the solid state. nih.govnih.govmdpi.comsemanticscholar.orgrsc.org

The specific arrangement of molecules in the crystal lattice and the nature of the hydrogen bonding can vary depending on the substitution pattern. For instance, studies on 3-phenylpyrazole have revealed the existence of different polymorphs with tetrameric and hexameric hydrogen-bonded aggregates. nih.gov

Isomeric Considerations (e.g., Positional Isomers and their Tautomeric Tendencies)

The position of the phenyl substituent on the pyrazole ring gives rise to positional isomers, each with its own unique electronic properties and, consequently, tautomeric tendencies. Besides this compound, other possible isomers include 1-phenyl-1H-pyrazol-3-ol and 5-phenyl-1H-pyrazol-3-ol.

As discussed, 1-phenyl-1H-pyrazol-3-ol has been extensively studied and predominantly exists in the 1H-pyrazol-3-ol form. nih.govresearchgate.net For 3(5)-phenylpyrazoles, where the phenyl group is at a position that can be either C3 or C5 depending on the tautomer, studies have shown that the equilibrium often favors the 3-phenyl tautomer. fu-berlin.de

The tautomeric equilibrium of a given positional isomer is a result of the complex interplay of steric and electronic effects of the substituent. The phenyl group at the C4 position in this compound is expected to influence the electron density of the pyrazole ring, which in turn affects the relative stability of the OH and NH tautomers. Computational studies on pyrazole derivatives have shown that the relative energies of tautomers can be significantly altered by the position and nature of substituents. purkh.com

Photochemical and Photochromic Properties Related to Tautomerism

The photochemistry of pyrazole derivatives is a field of active research, with potential applications in molecular switches and optical materials. acs.orgnih.gov Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a particularly interesting property. In some pyrazolone (B3327878) derivatives, this phenomenon is linked to a photoinduced tautomerization, often an enol-keto isomerization. acs.orgnih.govnih.gov

The photochemistry of phenyl-substituted pyrazoles can also involve complex rearrangements. Direct irradiation of 1-methyl-4-phenylpyrazole, for instance, leads to phototransposition to a phenylimidazole and photocleavage products. acs.orgacs.org The specific photochemical pathways are highly dependent on the substitution pattern and the reaction conditions. acs.org The presence of the hydroxyl group and the potential for tautomerism in this compound suggests that its photochemical behavior could involve excited-state proton transfer, a common mechanism in photochromic systems. acs.org

Computational and Theoretical Investigations of 4 Phenyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are frequently used to predict the properties of pyrazole (B372694) derivatives with high reliability. researchgate.netnih.govchemsynthesis.com

Optimization of Molecular Conformation and Bond Parameters

A fundamental step in computational analysis is geometry optimization, which seeks the lowest energy conformation of the molecule. For pyrazole derivatives, DFT calculations accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization of 4-phenyl-1H-pyrazol-3-ol would reveal the planarity of the pyrazole ring and the relative orientation of the phenyl substituent. Typically, the phenyl ring is twisted with respect to the pyrazole ring to minimize steric hindrance. In a related compound, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the dihedral angle between the phenyl and pyrazole rings was found to be 11.0(2)°. nih.gov For 4-methyl-5-phenyl-1H-pyrazol-3-ol, this angle was determined to be significantly larger, around 39-42°. nih.gov

Selected Bond Lengths (Å)Selected Bond Angles (°)
ParameterValueParameterValue
N1–N21.365 (4)C3–N2–N1105.1 (3)
N1–C51.371 (5)C5–N1–N2112.5 (3)
N2–C31.321 (5)O1–C3–N2122.9 (4)
C3–O11.334 (5)C4–C3–N2108.9 (4)
C3–C41.399 (6)C5–C4–C3104.6 (4)
C4–C51.353 (6)C4–C5–N1108.8 (4)
Data derived from the experimental X-ray crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol. nih.gov This data is representative of the bond parameters expected for pyrazol-3-ol systems.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and adjacent π-systems, while the LUMO is typically located over the electron-accepting regions of the molecule. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their distribution.

The following table presents calculated FMO data for a representative pyrazole derivative, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine , to illustrate the typical energy values obtained from DFT studies.

ParameterEnergy (eV)
EHOMO-6.297
ELUMO-1.810
Energy Gap (ΔE)4.487
Data calculated for a related compound, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, using DFT (B3LYP/6-31G**) methodology. researchgate.netirjweb.com The energy gap reflects the chemical reactivity of the molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution on the molecular surface. researchgate.net These maps use a color scale to indicate different potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.netmdpi.com

For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would exhibit positive potential (blue), marking them as acidic sites. nih.gov This analysis helps in understanding non-covalent interactions and predicting the most probable sites for molecular interactions. asrjetsjournal.org

Global Reactivity Parameters (Electrophilicity Index, Hardness, Softness)

To quantify the chemical reactivity predicted by FMO analysis, several global reactivity descriptors can be calculated using the energies of the HOMO and LUMO. These parameters, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. researchgate.netasrjetsjournal.org

Ionization Potential (I) and Electron Affinity (A) : These can be approximated by the negative of the HOMO and LUMO energies, respectively, according to Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) : Defined as half the HOMO-LUMO gap, η = (I - A) / 2. Hard molecules have a large energy gap and are less reactive. irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. asrjetsjournal.org

Electronegativity (χ) : The negative of the chemical potential (μ), calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η). This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile. researchgate.net

The table below provides illustrative values for these parameters, based on the HOMO-LUMO energies of the representative compound 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine .

Global Reactivity ParameterFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.297
Electron Affinity (A)-ELUMO1.810
Chemical Hardness (η)(I - A) / 22.244
Chemical Softness (S)1 / η0.446
Electronegativity (χ)(I + A) / 24.054
Electrophilicity Index (ω)μ² / (2η)3.663
Calculated values are based on the representative data for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. researchgate.netirjweb.com These descriptors provide a quantitative framework for assessing molecular reactivity.

Prediction and Characterization of Tautomeric Equilibria through Computational Methods

Pyrazol-3-ols can exist in different tautomeric forms, primarily the hydroxyl-pyrazole form (OH) and its corresponding keto form, pyrazol-3-one (CH and NH forms). The relative stability of these tautomers is a critical aspect of their chemistry and is influenced by substitution patterns and the solvent environment. researchgate.net

Computational methods are highly effective in studying these tautomeric equilibria. By calculating the total electronic energies of each tautomer using DFT, researchers can predict the most stable form in the gas phase. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on the equilibrium. Experimental studies on the related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it exists predominantly as the 1H-pyrazol-3-ol tautomer, forming dimeric units in the solid state and in nonpolar solvents. researchgate.net This preference for the OH form is a common feature in many pyrazol-3-ol systems. Computational studies can quantify the energy differences between the tautomers, explaining such experimental observations. For instance, calculations can reveal that the aromaticity of the pyrazole ring in the OH form provides significant stabilization compared to the non-aromatic keto forms.

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

One of the powerful applications of computational chemistry is the prediction of spectroscopic data (NMR, IR, UV-Vis), which can be directly compared with experimental results to confirm molecular structures. nih.govasrjetsjournal.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org Theoretical calculations can help assign complex spectra and are particularly useful in distinguishing between tautomers, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment. For example, comparing the calculated NMR data for the OH and keto forms of this compound with experimental spectra would provide definitive evidence of the predominant tautomer in solution. researchgate.net

IR Spectroscopy : DFT calculations can predict vibrational frequencies with good accuracy. nih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor. nih.gov Theoretical IR spectra are invaluable for assigning vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl group or the C=O stretch in a potential keto tautomer.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict UV-Vis absorption spectra. researchgate.net By calculating the wavelength of maximum absorption (λmax) for different tautomers or conformations, computational results can help interpret experimental electronic spectra and understand the electronic structure of the molecule.

This correlative approach between theoretical predictions and experimental data provides a robust framework for the structural and electronic characterization of this compound.

Molecular Docking and Binding Affinity Studies (Focusing on mechanistic interaction, not efficacy)

Computational and theoretical investigations, particularly molecular docking and binding affinity studies, serve as powerful tools for elucidating the mechanistic interactions of this compound and its derivatives with biological targets. These in silico methods provide detailed insights into how a ligand might fit into the binding site of a protein, the types of non-covalent interactions that stabilize this association, and a theoretical estimation of the binding affinity. This approach is fundamental to understanding the structural basis of molecular recognition, focusing purely on the physical and chemical interplay between the small molecule and its macromolecular partner, rather than its pharmacological outcome.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For pyrazole derivatives, these studies often reveal that the core pyrazole ring and its substituents play crucial roles in forming key interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the aromatic phenyl group can engage in hydrophobic and π-π stacking interactions with complementary amino acid residues within the protein's active site. nih.gov

Studies on various protein kinases, such as receptor tyrosine kinases, Aurora A, and cyclin-dependent kinase 2 (CDK2), have demonstrated that pyrazole derivatives can fit deeply within the binding pockets of these enzymes. nih.govnih.govresearchgate.net The interactions often involve the formation of hydrogen bonds with specific amino acid residues in the active site, which are critical for anchoring the ligand. nih.govnih.gov The calculated binding energy, a key metric from these studies, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction. For instance, certain pyrazole derivatives have shown minimum binding energies ranging from -8.57 kJ/mol to -10.35 kJ/mol with various protein kinase targets. nih.govnih.govresearchgate.net

These computational models are invaluable for visualizing and analyzing interactions at an atomic level. They allow researchers to form hypotheses about which structural features of a molecule like this compound are most important for binding to a particular target, thereby guiding further investigation into its molecular behavior.

The following table summarizes representative data from molecular docking studies of various phenyl-pyrazole derivatives with different protein targets, illustrating the mechanistic details of the predicted interactions.

Target ProteinLigand TypeKey Interacting ResiduesPredicted Binding Affinity/ScorePrimary Interaction Types
VEGFR-2 (2QU5)Phenyl-pyrazole derivativeNot specified-10.09 kJ/molHydrogen Bonds, van der Waals, Electrostatic
Aurora A (2W1G)Phenyl-pyrazole derivativeNot specified-8.57 kJ/molHydrogen Bonds, van der Waals, Electrostatic
CDK2 (2VTO)Phenyl-pyrazole derivativeNot specified-10.35 kJ/molHydrogen Bonds, van der Waals, Electrostatic
hCA IPhenyl-pyrazole carboxamideNot specified-9.3Not specified
hCA IIPhenyl-pyrazole carboxamidePhe131-8.5π-π stacking

Coordination Chemistry and Metal Complex Formation

4-Phenyl-1H-Pyrazol-3-ol as a Ligand: Binding Modes and Coordination Sites

This compound is a prototropic compound, meaning it can exist in different tautomeric forms. An X-ray crystal structure analysis of the related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one confirmed that it exists as the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state. nih.gov This tautomerism is a critical factor in its coordination behavior. The molecule typically acts as an anionic bidentate ligand upon deprotonation of the hydroxyl group.

The primary coordination sites are the nitrogen atom at the 2-position of the pyrazole (B372694) ring and the exocyclic oxygen atom from the deprotonated hydroxyl group. This creates a stable five-membered chelate ring with the metal center. This N,O-coordination is a common feature among pyrazolone-based ligands.

Beyond simple chelation, the pyrazolate anion can also exhibit an exo-bidentate coordination mode, where the two nitrogen atoms of the pyrazole ring bridge two different metal centers. uninsubria.it This bridging capability allows for the formation of polynuclear complexes and coordination polymers, leading to materials with interesting magnetic or structural properties. While the simple bidentate N,O-chelation is most common for ligands of this type, the potential for forming more complex bridged structures exists.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related pyrazolone (B3327878) ligands is generally straightforward. The typical method involves the reaction of the ligand with a suitable metal salt, such as a chloride, nitrate, or acetate (B1210297), in an appropriate solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated as stable solids.

A comprehensive suite of analytical techniques is employed to fully characterize these metal complexes and determine their structure, stoichiometry, and physicochemical properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A shift in the frequency of the C=O/C-O stretching vibration and the C=N stretching vibration upon complexation provides direct evidence of the involvement of these groups in binding. nih.gov

NMR Spectroscopy (¹H, ¹³C): While less common for paramagnetic complexes, NMR is valuable for diamagnetic complexes (e.g., Zn(II), Mg(II)) to understand the ligand's structure in solution. Coordination-induced shifts in the proton and carbon signals can confirm the binding sites. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion, particularly for transition metal complexes with d-d transitions. researchgate.net

Other Techniques:

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex. nih.gov

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes. nih.gov

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of paramagnetic complexes, which provides insight into the oxidation state and spin state of the central metal ion. researchgate.net

Thermogravimetric Analysis (TGA): Examines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. researchgate.net

The table below summarizes the structural characterization of representative metal complexes formed with pyrazolone-type ligands, illustrating the diversity of structures that can be achieved.

Complex FormulaMetal IonCoordination GeometryCharacterization Methods
[CoCl₂(Hpz(Ph))₄] (Hpz(Ph) = 3-phenylpyrazole)Co(II)Not specifiedIR, MS, Elemental Analysis, CV, X-ray Diffraction
[Zn(HL¹)₂(MeOH)₂]Zn(II)OctahedralX-ray Diffraction, DFT
[Cu(HL¹)₂]Cu(II)Square PlanarX-ray Diffraction, DFT
Magnesium(II) Phenyl-Pyrazolone ComplexMg(II)OctahedralNMR, X-ray Diffraction
Zirconium(IV) Pyrazolone ComplexZr(IV)AntiprismaticNMR, X-ray Diffraction

Catalytic Activity of this compound and its Metal Complexes

Metal complexes derived from pyrazole and pyrazolone-based ligands have emerged as promising catalysts in various organic transformations. bohrium.comresearchgate.net The catalytic activity is attributed to the ability of the metal center to coordinate with substrates and facilitate reactions, a process that can be finely tuned by the electronic and steric properties of the surrounding ligands. The protic N-H group in pyrazole-based ligands can also participate in catalysis through metal-ligand bifunctional mechanisms. nih.gov

While specific catalytic applications for complexes of this compound are not extensively detailed in the literature, the activities of closely related compounds provide strong evidence for their potential.

Oxidation Reactions: Cobalt complexes with pyrazole ligands have demonstrated effectiveness as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous hydrogen peroxide under mild conditions. nih.gov In situ X-ray absorption spectroscopy studies indicated that the active catalytic species contains a Co(III) site. nih.gov

Dehydration Reactions: Molybdenum-oxo complexes featuring O,O-donor pyrazolone-based ligands have been investigated as catalysts for the deoxydehydration (DODH) of vicinal diols to form alkenes, a key transformation in biomass conversion. depositolegale.it

Hydrogenation and Hydroamination: Protic pyrazole complexes, particularly pincer-type ruthenium and iridium complexes, have been applied to the transfer hydrogenation of ketones and the hydroamination of alkenes. nih.gov The pyrazole N-H group often plays a crucial role, acting as a proton shuttle or promoting bond cleavage through hydrogen bonding. nih.gov

The following table summarizes notable catalytic activities of pyrazole and pyrazolone-based metal complexes.

Catalyst TypeReaction CatalyzedKey Findings
Cobalt(II) complexes with 3-phenylpyrazolePeroxidative oxidation of cyclohexaneActive under mild conditions with H₂O₂; forms cyclohexanol and cyclohexanone. nih.gov
Molybdenum(VI) oxo complexes with pyrazolone ligandsDeoxydehydration of vicinal diolsCatalyzes the conversion of diols to alkenes. depositolegale.it
Iridium(III) complexes with C-N chelate protic pyrazoleCyclization of aminoalkenes (Hydroamination)Demonstrates metal-ligand bifunctional catalysis. nih.gov
Ruthenium(II) complexes with NNN pincer pyrazole ligandsTransfer hydrogenation of ketonesThe protic pyrazole ligand is crucial for catalytic activity. nih.gov

Applications in Chemical Science Beyond Clinical or Basic Identification

Building Blocks for Complex Organic Synthesis

The reactivity of the pyrazole (B372694) ring, combined with the phenyl substituent, makes 4-phenyl-1H-pyrazol-3-ol and its analogs valuable building blocks in synthetic organic chemistry. They serve as precursors for a variety of complex molecular architectures, including fused heterocyclic systems and chalcone-based structures.

Annulated pyrazole systems, where another ring is fused to the pyrazole core, are of significant interest due to their diverse chemical and physical properties. Derivatives of 1-phenyl-1H-pyrazol-3-ol are key starting materials for synthesizing these fused heterocycles, particularly pyrano[2,3-c]pyrazoles.

The synthesis of pyrano[2,3-c]pyrazole derivatives is often achieved through multicomponent reactions. One common strategy involves the reaction of a pyrazolone (B3327878) derivative (such as 3-methyl-1-phenylpyrazolin-5-one, closely related to the title compound), an aldehyde, and malononitrile. wum.edu.pk These reactions can be catalyzed by various agents, including sodium benzoate (B1203000) in aqueous media, providing an environmentally friendly route to these complex structures. researchgate.net The reaction proceeds through the initial formation of a pyrazolone from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), which then undergoes a series of condensation and cyclization steps to yield the final annulated product. researchgate.net

Furthermore, 4-bromo-1-phenyl-1H-pyrazol-3-ol serves as a precursor for condensed systems that include a ring-oxygen atom, such as fused furans or pyrans. mdpi.com The bromo-substituent allows for functionalization, for instance, through palladium-catalyzed cross-coupling reactions, which can be followed by cyclization to form the annulated system. researchgate.net Protecting the hydroxyl group as a methoxy (B1213986) ether is often a necessary intermediate step to prevent interference in these metal-catalyzed reactions. mdpi.comresearchgate.net The versatility of pyrazole-4-carbaldehydes as precursors allows for the synthesis of a wide array of fused systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-e]indolizines, by reacting them with various nucleophiles and subsequent cyclization.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a range of chemical applications. 1-Phenyl-1H-pyrazol-3-ol is a key starting material for creating diverse pyrazole-based chalcones. The synthesis typically employs a base-catalyzed Claisen-Schmidt condensation. nih.gov This reaction involves condensing a 4-acyl or 4-formyl derivative of 1-phenyl-1H-pyrazol-3-ol with an appropriate acetophenone (B1666503) or carbaldehyde. nih.gov

For example, 4-acyl-3-hydroxy-1-phenyl-1H-pyrazole can be reacted with various aromatic carbaldehydes in the presence of ethanolic sodium hydroxide (B78521) to form the target chalcones in yields ranging from fair to excellent (25-95%), depending on the substituent on the carbaldehyde. nih.gov These pyrazole-chalcones are not just final products but also serve as intermediates for further heterocyclic synthesis. For instance, they can be reacted with N-hydroxy-4-toluenesulfonamide to achieve the regioselective formation of 3,5-disubstituted 1,2-oxazoles. nih.gov This demonstrates the role of this compound as a foundational block for creating a variety of more complex heterocyclic systems.

Table 1: Synthesis of (2E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-ones (Chalcones)
Aryl Group (from Ar-CHO)ProductYield (%)Reference
Phenyl8a88 nih.gov
4-Methylphenyl8b95 nih.gov
4-Methoxyphenyl8c91 nih.gov
4-Chlorophenyl8d85 nih.gov
4-(Dimethylamino)phenyl8f48 nih.gov
Pyridin-3-yl8h25 nih.gov

Applications in Materials Science

The unique structural and electronic properties of the pyrazole core make its derivatives, including those from this compound, attractive candidates for applications in materials science. These applications range from the creation of molecular organic materials with specific optical properties to the development of fluorescent dyes for various technologies.

Derivatives of this compound are emerging as promising precursors for nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics and optoelectronics. researchgate.net

Specifically, pyranopyrazole derivatives, which can be synthesized from pyrazolone precursors, have been investigated for their NLO properties. wum.edu.pk Theoretical studies using Density Functional Theory (DFT) on these compounds have shown significant molecular hyperpolarizabilities (β), a key indicator of NLO activity. These properties arise from the interaction between the electron-rich pyrazole moiety and the pyran ring, creating a system with potential for charge transfer. wum.edu.pk The ability to modify the aldehydic phenyl rings allows for the tuning of the HOMO-LUMO energy gap, which in turn can enhance the NLO response. wum.edu.pk The favorable microscopic NLO behavior, combined with non-zero dipole moments, makes these molecules promising candidates for integration into NLO devices. wum.edu.pk

The pyrazole scaffold is a common feature in many fluorescent molecules and optoelectronic materials. Derivatives of 1-phenyl-1H-pyrazol-3-ol have been used to synthesize novel fluorescent dyes and complexes with interesting photophysical properties.

One notable example is the synthesis of fluorescent pyrazole-containing boron(III) complexes. These are created through a one-pot, three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids. The resulting iminoboronates exhibit fluorescence emission in the green region of the visible spectrum, with quantum yields reaching up to 4.3% in various solvents. mdpi.com These complexes also demonstrate an aggregation-induced emission enhancement (AIEE) effect, a valuable property for applications in solid-state lighting and sensing. mdpi.com

Furthermore, the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde has been used to create rigid, six-ringed "pyrazoolympicene" backbones. These molecules exhibit bright fluorescence in solution and their emission spectra show significant changes upon protonation, suggesting their potential use in sensing strongly acidic environments. nih.gov The combination of high synthetic versatility and favorable electronic properties makes pyrazole derivatives excellent candidates for developing new fluorescent probes and materials for optoelectronic applications. nih.gov

Table 2: Photophysical Properties of Boron Complexes Derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde
CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF, %)Reference
Complex 4aTHF4365102.5 mdpi.com
Complex 4aMethanol4315350.4 mdpi.com
Complex 4aAcetonitrile4275320.3 mdpi.com
Complex 4bTHF4365114.3 mdpi.com
Complex 4cTHF4385112.1 mdpi.com

Analytical Chemistry Applications

In analytical chemistry, there is a continuous demand for sensitive and selective methods for detecting various analytes. Fluorescent chemosensors, which signal the presence of a target species through a change in their fluorescence properties, are particularly valuable. Pyrazole derivatives, owing to their chelating ability and favorable photophysical properties, have been extensively developed as chemosensors for metal ions. nih.gov

Derivatives of pyrazole can act as excellent chelating ligands for a wide range of metal atoms due to the presence of nitrogen donor sites. nih.gov By combining the pyrazole core with other functional moieties, fluorescent probes with high selectivity and sensitivity can be designed. For instance, a novel pyrazole-pyrazoline fluorescent probe was developed for the selective determination of Fe³⁺ ions. This probe showed a significant reduction in fluorescence intensity upon binding with iron, with a very low detection limit of 3.9 x 10⁻¹⁰ M. mdpi.com

Similarly, a 1H-pyrazolo[3,4-b]quinoline derivative has been synthesized and investigated as a fluorescent sensor for Zn²⁺ cations. The probe exhibited a 13-fold increase in fluorescence quantum yield upon the addition of zinc ions, with a detection limit of 1.93 x 10⁻⁷ M. researchgate.net Another pyrazole derivative was designed as an "off-on-off" sensor for the successive detection of Al³⁺ and Fe³⁺, demonstrating the tunability of these systems for complex analytical tasks. These examples highlight the significant potential of pyrazole-based compounds, originating from scaffolds like this compound, in the development of advanced analytical tools.

Table 3: Pyrazole-Based Fluorescent Probes for Metal Ion Detection
Probe TypeTarget IonDetection LimitFluorescence ResponseReference
Pyrazole-PyrazolineFe³⁺3.9 x 10⁻¹⁰ MFluorescence quenching mdpi.com
1H-Pyrazolo[3,4-b]quinolineZn²⁺1.93 x 10⁻⁷ MFluorescence enhancement researchgate.net
Pyrazole carbohydrazideAl³⁺1.10 x 10⁻⁸ MFluorescence "Off-On"
Pyrazole carbohydrazideFe³⁺4.45 x 10⁻⁸ MFluorescence "On-Off" (after Al³⁺)

Agrochemical Intermediates (Focus on chemical synthesis pathway, not efficacy)

The pyrazole ring is a core structural motif in a wide range of modern agrochemicals, particularly fungicides and herbicides. nih.govroyal-chem.com this compound and its analogs serve as crucial intermediates, or building blocks, in the synthesis of these complex active ingredients. researchgate.net Their utility stems from the reactivity of the pyrazole ring, which allows for further chemical modifications at various positions to create molecules with desired agrochemical properties.

A prominent example of an agrochemical built from a pyrazole core is the fungicide Pyraclostrobin. The synthesis of such compounds often involves a multi-step process where the pyrazole ring is constructed first and then elaborated. A common synthetic pathway to a key intermediate, 1-(4-chlorophenyl)pyrazol-3-ol, which is structurally very similar to this compound, highlights the general strategy. google.com

The synthesis typically begins with the reaction of a substituted phenylhydrazine with an acrylic acid ester, such as methyl acrylate. google.com This process proceeds through the formation of a pyrazolidinone intermediate, which is subsequently oxidized to create the aromatic pyrazol-3-ol ring system. google.com

The key steps in this synthetic pathway are outlined below:

Table 2: Synthetic Pathway for Pyrazol-3-ol Agrochemical Intermediates

StepReactantsIntermediate/ProductReaction TypeReference
1(4-Chlorophenyl)hydrazine + Methyl Acrylate1-(4-Chlorophenyl)pyrazolidin-3-oneCyclocondensation google.com
21-(4-Chlorophenyl)pyrazolidin-3-oneMetal 1-(4-chlorophenyl)pyrazol-3-olate (e.g., potassium salt)Oxidation google.com
3Metal 1-(4-chlorophenyl)pyrazol-3-olate1-(4-Chlorophenyl)pyrazol-3-olAcidification/Protonation google.com

Once the 1-substituted-pyrazol-3-ol core is synthesized, it becomes a versatile platform for further reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at other positions on the pyrazole ring, leading to a diverse library of compounds for agrochemical screening and development. researchgate.net This strategic approach, starting from a fundamental intermediate like this compound, is central to the discovery and manufacture of new agrochemical products. researchgate.net

Structure Activity Relationship Sar at a Molecular and Mechanistic Level

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of the 4-phenyl-1H-pyrazol-3-ol scaffold are highly dependent on the nature and position of substituents on both the pyrazole (B372694) and phenyl rings. These modifications can alter the electronic properties, steric profile, and lipophilicity of the molecule, thereby modulating its interaction with biological targets.

On the phenyl ring, the position and electronic nature of substituents significantly impact biological selectivity. For example, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives studied for their inhibitory activity against amine oxidases, the selectivity for bovine serum amine oxidase over monoamine oxidases (MAOs) was found to be dependent on the substituents on the phenyl ring at position 5 nih.gov. Similarly, for 4-arylazo-3,5-diamino-1H-pyrazoles acting as anti-biofilm agents, the position of a fluorine substituent on the phenyl ring was critical, with the ortho-position conferring the highest activity derpharmachemica.com. The introduction of a hydroxyl group at the ortho-position of the phenyl ring also showed significant activity, suggesting its involvement in key interactions with the target derpharmachemica.com.

The influence of various substituents on the biological activity of pyrazole derivatives is summarized in the table below.

Scaffold/DerivativeTarget/ActivitySubstituent ModificationEffect on Activity/Selectivity
1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazoleAmine Oxidase InhibitionVaried substituents on the phenyl ring at C5.Good inhibitory activity and selectivity towards bovine serum amine oxidase nih.gov.
4-Arylazo-3,5-diamino-1H-pyrazoleAnti-biofilm (Pseudomonas aeruginosa)Fluorine at ortho-position of the phenyl ring.Highest activity compared to meta- or para-positions derpharmachemica.com.
4-Arylazo-3,5-diamino-1H-pyrazoleAnti-biofilm (Pseudomonas aeruginosa)Hydroxyl group at the ortho-position of the phenyl ring.Showed significant activity, while amino and methoxy (B1213986) groups did not derpharmachemica.com.
3,5-DiphenylpyrazoleMeprin α and β InhibitionIntroduction of lipophilic methyl or phenyl groups at N1.4- to 6-fold decrease in activity against both meprin α and β nih.gov.
Pyrazole-based CarboxamidesCarbonic Anhydrase (hCA II) InhibitionPhenyl groups attached to the pyrazole ring.Interact with Phe131 residue, leading to selectivity for hCA II eurekaselect.com.
4,5-dihydro-1H-pyrazoleMonoamine Oxidase A (MAO-A) InhibitionPolar 4-hydroxyphenyl substituent.Replacement with a bulky hydrophobic 1-naphthyl substituent significantly reduced antidepressant effect researchgate.net.

Elucidation of Molecular Interaction Modes with Biological Targets

The biological effects of this compound derivatives are mediated by specific interactions with biological macromolecules, such as enzymes. Molecular docking and simulation studies have been instrumental in elucidating these interaction modes at the atomic level.

A common interaction pattern involves hydrogen bonding. For instance, docking studies of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase revealed a key hydrogen-bonding interaction with the backbone of Met793 dntb.gov.ua. This interaction could occur through either the N(1) of the pyrimidine (B1678525) ring or the N(2) of the pyrazole core, anchoring the inhibitor in the active site dntb.gov.ua.

In addition to hydrogen bonds, hydrophobic interactions play a crucial role. The phenyl groups on the pyrazole scaffold often engage in favorable interactions with nonpolar amino acid residues in the active site. In the case of carbonic anhydrase inhibitors, phenyl substituents were predicted to interact with apolar residues such as Phe91, Leu131, and Val135 at the entrance of the active site, contributing to the binding affinity and inhibitory effect eurekaselect.com. The bulkier nature of certain residues in the hCA II isoform, like Phe131 and Val135, was suggested to enhance the receptor-ligand interaction for specific pyrazole derivatives, explaining their selectivity eurekaselect.com.

Pyrazoles, particularly those with hydroxyl or amino substituents, can exist in different tautomeric forms, a phenomenon that significantly influences their chemical properties and biological interactions nih.govnih.gov. For this compound, two principal tautomeric forms are possible: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one) mdpi.com.

Experimental evidence from X-ray crystal structure analysis and NMR spectroscopy has shown that compounds of this class predominantly exist as the 1H-pyrazol-3-ol (OH) tautomer in both the solid state and in solution mdpi.com. In the solid state, 1-phenyl-1H-pyrazol-3-ol forms dimeric units connected by two intermolecular O—H⋯N hydrogen bonds mdpi.comresearchgate.net.

The prevalence of the OH-tautomer is critical for binding affinity as it determines the hydrogen bonding capabilities of the molecule. The hydroxyl group can act as a hydrogen bond donor, while the pyridine-like nitrogen atom (N2) in the pyrazole ring acts as a hydrogen bond acceptor nih.gov. This dual functionality allows the scaffold to form specific and directional interactions within an enzyme's active site, which is a key factor in molecular recognition and the development of potent inhibitors researchgate.net. The ability to engage in these interactions is fundamental to the molecule's mechanism of action against various biological targets.

While this compound itself is an achiral molecule, modifications to the pyrazole ring, such as the reduction of the C4-C5 double bond to create a 4,5-dihydropyrazole (pyrazoline) core, can introduce a chiral center at C5 nih.govnih.gov. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity, as enantiomers may interact differently with chiral biological targets like enzymes and receptors.

The importance of stereochemistry has been clearly demonstrated in studies of chiral pyrazoline derivatives. For example, in the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, a clear stereochemical dependence was observed for a 4,5-dihydropyrazole derivative. The (S)-enantiomer was found to be a potent inhibitor, while the corresponding (R)-enantiomer was inactive. This stark difference in activity highlights that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for proper orientation and binding within the kinase's active site.

This stereoselectivity underscores the principle that for chiral derivatives of the pyrazole scaffold, only one enantiomer may fit optimally into the binding pocket of a biological target. This differential binding can lead to significant variations in potency, efficacy, and even the pharmacological profile between enantiomers. Therefore, controlling the stereochemistry is a critical aspect of designing advanced pyrazole-based therapeutic agents.

Rational Design Principles for Targeted Chemical Modifications

The SAR data and understanding of molecular interactions provide a foundation for the rational design of new this compound analogs with improved therapeutic properties. Several key principles guide this process.

One successful strategy is the "tail approach," which has been applied to the design of selective carbonic anhydrase inhibitors eurekaselect.com. This approach involves adding a chemical "tail" to the core scaffold that can extend into a sub-pocket of the target enzyme, forming additional interactions that enhance both potency and selectivity for a specific isoenzyme eurekaselect.com. For pyrazole derivatives, modifying the substituents on the phenyl rings allows for the exploration of these interactions, for instance, by targeting unique residues like Phe131 in the hCA II active site eurekaselect.com.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful principle. By using molecular docking simulations, potential modifications can be evaluated in silico before undertaking synthetic efforts dntb.gov.ua. This was effectively used in the design of EGFR-TK inhibitors, where docking studies confirmed that the pyrazolo[3,4-d]pyrimidine core could fit into the ATP-binding site and form essential hydrogen bonds, guiding the selection of substituents to optimize binding dntb.gov.ua.

Furthermore, bioisosteric replacement is a common strategy. This involves substituting a functional group with another group that has similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. For example, replacing a metabolically labile group with a more stable one can increase the drug's half-life, while swapping substituents can fine-tune binding interactions to improve selectivity and reduce off-target effects.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 4-phenyl-1H-pyrazol-3-ol and its derivatives is a key area of future research. Green chemistry principles are increasingly being applied to the synthesis of pyrazole (B372694) derivatives to minimize the use of hazardous reagents and solvents. nih.gov

Recent advancements have highlighted several promising sustainable strategies:

Water-Based Syntheses : Utilizing water as a solvent offers a green alternative to traditional organic solvents. thieme-connect.com For instance, the one-pot synthesis of tetrasubstituted pyrazoles has been successfully achieved in water using catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com

Microwave-Assisted and Ultrasonic Radiation Techniques : These methods can significantly reduce reaction times and improve yields. researchgate.netnih.gov For example, a cost-effective and eco-friendly procedure for the one-pot synthesis of highly substituted pyrazole derivatives has been developed using ultrasound irradiation in green solvents like PEG-400 and water without a catalyst. researchgate.net

Use of Recyclable Catalysts : The development and application of heterogeneous and recyclable catalysts are crucial for sustainable synthesis. nih.govresearchgate.net Examples include the use of CeO2/SiO2 and Amberlyst-70 in the synthesis of pyrazolone (B3327878) derivatives. thieme-connect.com

Multicomponent Reactions : One-pot multicomponent reactions are highly efficient as they combine several steps into a single operation, reducing waste and saving time and resources. nih.gov The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through a three-component reaction at room temperature. nih.gov

Future work in this area will likely focus on the development of novel catalytic systems, the use of bio-based solvents and starting materials, and the application of flow chemistry to enable continuous and scalable production of this compound derivatives.

Synthetic StrategyKey FeaturesExample Catalyst/ConditionReference
Water-Based SynthesisEnvironmentally benign solventCetyltrimethylammonium bromide (CTAB) thieme-connect.com
Ultrasonic RadiationReduced reaction time, energy efficientCatalyst-free in PEG-400/water researchgate.net
Microwave-Assisted SynthesisRapid heating, improved yields- nih.gov
Recyclable CatalystsSustainable, cost-effectiveCeO2/SiO2 thieme-connect.com
Multicomponent ReactionsHigh atom economy, operational simplicitySodium acetate (B1210297) (NaOAc) nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely used to characterize this compound and its derivatives, future research will likely employ more advanced methods to study their dynamic processes. nih.govrsc.org These dynamic processes can include tautomerism, conformational changes, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity.

Advanced spectroscopic techniques that could provide deeper insights include:

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC are powerful for elucidating complex structures and have been used for the characterization of pyrazole derivatives. researchgate.net Future applications could focus on variable-temperature 2D NMR studies to probe dynamic equilibria.

Time-Resolved Spectroscopy : Techniques such as time-resolved fluorescence or transient absorption spectroscopy could be employed to study the excited-state dynamics of fluorescently labeled this compound derivatives, providing insights into their interactions with biological targets.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy can provide detailed information about the stereochemistry of chiral derivatives of this compound. The NH stretching modes in VCD spectra have been identified as excellent markers for studying hydrogen bonding. researchgate.net

Solid-State NMR (ssNMR) : This technique can be used to study the structure and dynamics of this compound in the solid state, providing information that is complementary to single-crystal X-ray diffraction data. researchgate.net

The integration of these advanced spectroscopic techniques with computational modeling will be essential for a comprehensive understanding of the dynamic behavior of this compound and its derivatives at the molecular level.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, complex structure elucidationStudying tautomeric forms and intermolecular interactions
Time-Resolved SpectroscopyExcited-state dynamics, reaction kineticsInvestigating interactions with biological macromolecules
Vibrational Circular Dichroism (VCD)Absolute configuration of chiral moleculesStereochemical analysis of chiral derivatives
Solid-State NMR (ssNMR)Structure and dynamics in the solid stateCharacterizing polymorphic forms and solid-state interactions

Deeper Computational Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool for investigating the structure, properties, and reactivity of pyrazole derivatives. eurasianjournals.comeurasianjournals.com Future research will undoubtedly involve more sophisticated computational models to provide deeper insights into the behavior of this compound.

Key areas for future computational studies include:

Quantum Mechanical Calculations : Density Functional Theory (DFT) is widely used to predict molecular properties, electronic structure, and reactivity of pyrazole derivatives. rsc.orgeurasianjournals.com Future studies could employ higher levels of theory to more accurately predict reaction mechanisms and spectroscopic properties.

Molecular Dynamics (MD) Simulations : MD simulations can provide a detailed picture of the dynamic behavior and conformational flexibility of this compound and its derivatives in different environments, such as in aqueous solution or bound to a biological target. eurasianjournals.com These simulations are valuable for understanding the stability of these compounds. eurasianjournals.com

Molecular Docking : This technique is crucial for predicting the binding modes and affinities of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents. eurasianjournals.comeurasianjournals.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies can be used to develop predictive models for the biological activity of a series of this compound analogs, which can then be used to design new compounds with enhanced potency. mdpi.com

The integration of these computational approaches will enable a more rational and efficient design of novel this compound-based compounds with desired properties.

Computational MethodApplicationInsights for this compound
Density Functional Theory (DFT)Electronic structure, reactivity predictionUnderstanding reaction mechanisms and spectroscopic data
Molecular Dynamics (MD) SimulationsConformational analysis, stabilitySimulating behavior in biological environments
Molecular DockingBinding mode predictionGuiding the design of enzyme inhibitors
3D-QSARPredicting biological activityDesigning more potent analogs

Design of Next-Generation Chemical Entities Based on the this compound Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for the design of ligands for multiple biological targets. nih.gov Future research will focus on the rational design and synthesis of novel derivatives with improved therapeutic properties.

Strategies for designing next-generation chemical entities include:

Molecular Hybridization : Combining the this compound scaffold with other pharmacophores can lead to hybrid molecules with enhanced or novel biological activities. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the pyrazole and phenyl rings and the evaluation of their effects on biological activity are crucial for optimizing lead compounds. nih.govnih.govresearchgate.netjapsonline.com

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved pharmacokinetic profiles or reduced side effects. nih.gov

Target-Based Drug Design : Utilizing the structural information of target proteins, obtained from techniques like X-ray crystallography or cryo-electron microscopy, can guide the design of highly potent and selective inhibitors based on the this compound scaffold.

The ultimate goal is to leverage the unique structural features of this compound to develop novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nanobioletters.comorientjchem.orgnih.govresearchgate.net

Q & A

Basic: What are the key methodological steps for synthesizing 4-phenyl-1H-pyrazol-3-ol?

Answer:
The synthesis typically involves multi-step organic reactions, such as condensation of hydrazine derivatives with β-diketones or via Mannich reactions. Critical steps include:

  • Reagent Selection : Use phenyl hydrazine and β-keto esters under acidic conditions (e.g., glacial acetic acid) to form the pyrazole ring .
  • Reaction Optimization : Control temperature (e.g., reflux in ethanol) and solvent polarity to favor cyclization .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol) to isolate the product .
    Monitoring intermediates via TLC and confirming final product purity via NMR (e.g., ¹H/¹³C) is essential .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation combines spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze proton environments (e.g., phenolic -OH at δ ~10 ppm, pyrazole ring protons at δ 6.5–8.5 ppm) and carbon signals to confirm substituent positions .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and phenyl groups (e.g., ~16–52°) and identify hydrogen-bonding networks (e.g., O-H···N interactions stabilizing crystal packing) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced: How can reaction conditions be optimized to maximize yield and minimize side products?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures (e.g., –20°C) reduce side reactions in sensitive steps like diazomethane additions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while non-polar solvents (e.g., xylene) aid in reflux-driven condensations .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate key steps .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before degradation .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or sample purity:

  • Tautomer Identification : Compare NMR data in different solvents (e.g., DMSO vs. CDCl₃) to detect equilibrium shifts. X-ray data provide static snapshots of the dominant tautomer .
  • Sample Purity : Re-purify via preparative HPLC if impurities skew spectroscopic results .
  • Complementary Techniques : Use NOESY NMR to probe spatial proximity of protons, corroborating crystallographic distances .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Answer:
Biological assays focus on target engagement and mechanistic studies:

  • Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cyclooxygenase) to measure IC₅₀ values .
  • Cell-Based Assays : Use viability assays (e.g., MTT) in cancer cell lines to assess cytotoxicity .
  • Binding Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify ligand-protein interactions .

Advanced: How can side reactions during functionalization of this compound be mitigated?

Answer:
Strategies include:

  • Protecting Groups : Temporarily block the phenolic -OH with acetyl or tert-butyldimethylsilyl groups during alkylation or acylation .
  • Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd) to direct substitutions to specific pyrazole positions .
  • Low-Temperature Quenching : Halt reactions before over-functionalization (e.g., monitor via TLC and quench at 50% conversion) .

Advanced: What role do non-covalent interactions play in the solid-state stability of this compound?

Answer:
X-ray studies reveal stabilization via:

  • Hydrogen Bonding : O-H···N interactions between the phenolic -OH and pyrazole nitrogen (2.7–2.9 Å) .
  • π-π Stacking : Parallel-displaced interactions between phenyl rings (3.8–4.2 Å spacing) .
  • Van der Waals Forces : Contribute to dense crystal packing, enhancing thermal stability .

Advanced: How are dihedral angles from X-ray data interpreted to predict molecular reactivity?

Answer:
Dihedral angles influence steric and electronic effects:

  • Planarity Analysis : Smaller angles (e.g., <20°) between pyrazole and phenyl rings suggest conjugation, enhancing electron delocalization and acidity of the -OH group .
  • Steric Strain : Larger angles (e.g., >45°) indicate twisted conformations, which may hinder nucleophilic attack at specific sites .
  • Reactivity Prediction : Planar regions favor electrophilic substitution, while twisted regions may direct reactivity to less hindered positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.